molecular formula C26H29FN6O3 B1208438 3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one

3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one

Cat. No. B1208438
M. Wt: 492.5 g/mol
InChI Key: CLUIEZZJGGDIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Antioxidant Properties

  • Novel quinolinone derivatives, including those structurally similar to the queried compound, have been synthesized and evaluated for their antioxidant activities. Some derivatives exhibited higher antioxidant activities than standard antioxidants (Hassan, Abdel‐kariem, & Ali, 2017).

Anticancer Activity

  • Quinoline derivatives have been designed and synthesized with structural requirements essential for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Synthesis Methods

  • Efficient synthesis methods have been developed for quinoline derivatives, offering good yields, easy work-up, and environmentally friendly character, which may provide novel processes for creating quinoline-based libraries (Yang et al., 2013).

Fluorescent Sensors

  • Quinoline-based compounds have been synthesized and investigated as sensors for fluorescence detection of small inorganic cations in various solvents (Mac et al., 2010).

Antimicrobial and Mosquito Larvicidal Activity

  • Quinoline derivatives have been synthesized and tested for their antibacterial, antifungal activities, and mosquito larvicidal activity. Some compounds exhibited good antibacterial and antifungal activity and were lethal for mosquito larvae (Rajanarendar et al., 2010).

Synthesis of Novel Derivatives

  • New quinoline derivatives, including tetrazolylmethyl quinolines, have been synthesized and analyzed for their anticancer and antifungal activities. Some compounds showed significant activity in these areas (Shaikh et al., 2017).

properties

Product Name

3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one

Molecular Formula

C26H29FN6O3

Molecular Weight

492.5 g/mol

IUPAC Name

3-[azepan-1-yl-[1-[(4-fluorophenyl)methyl]tetrazol-5-yl]methyl]-6,7-dimethoxy-1H-quinolin-2-one

InChI

InChI=1S/C26H29FN6O3/c1-35-22-14-18-13-20(26(34)28-21(18)15-23(22)36-2)24(32-11-5-3-4-6-12-32)25-29-30-31-33(25)16-17-7-9-19(27)10-8-17/h7-10,13-15,24H,3-6,11-12,16H2,1-2H3,(H,28,34)

InChI Key

CLUIEZZJGGDIBJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C(C3=NN=NN3CC4=CC=C(C=C4)F)N5CCCCCC5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C(C3=NN=NN3CC4=CC=C(C=C4)F)N5CCCCCC5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one
Reactant of Route 4
3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one
Reactant of Route 5
3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one
Reactant of Route 6
3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.